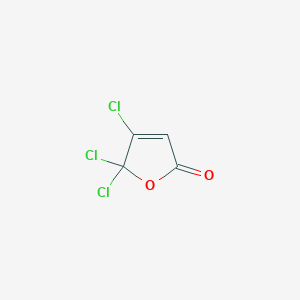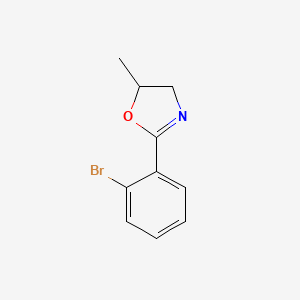
2-(2-Bromophenyl)-5-methyl-4,5-dihydro-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromophenyl)-5-methyl-4,5-dihydro-1,3-oxazole is an organic compound that belongs to the oxazole family. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a dihydro-oxazole ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-5-methyl-4,5-dihydro-1,3-oxazole typically involves the reaction of 2-bromobenzaldehyde with an appropriate amine and a carbonyl compound under specific conditions. One common method includes the use of a cyclization reaction where the intermediate formed from the initial reaction undergoes intramolecular cyclization to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromophenyl)-5-methyl-4,5-dihydro-1,3-oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different oxazole derivatives.
Reduction Reactions: Reduction can lead to the formation of dihydro-oxazole derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted oxazole derivatives.
Oxidation: Formation of oxazole-2-carboxylic acid.
Reduction: Formation of this compound derivatives.
Applications De Recherche Scientifique
2-(2-Bromophenyl)-5-methyl-4,5-dihydro-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Bromophenyl)-5-methyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The bromine atom and the oxazole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromophenyl-oxazole: Lacks the methyl group, leading to different reactivity and properties.
5-Methyl-4,5-dihydro-1,3-oxazole: Lacks the bromophenyl group, affecting its chemical behavior.
2-(2-Chlorophenyl)-5-methyl-4,5-dihydro-1,3-oxazole: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
2-(2-Bromophenyl)-5-methyl-4,5-dihydro-1,3-oxazole is unique due to the presence of both the bromophenyl and methyl groups, which contribute to its distinct chemical and biological properties
Propriétés
Numéro CAS |
183969-31-5 |
|---|---|
Formule moléculaire |
C10H10BrNO |
Poids moléculaire |
240.10 g/mol |
Nom IUPAC |
2-(2-bromophenyl)-5-methyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C10H10BrNO/c1-7-6-12-10(13-7)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3 |
Clé InChI |
QYVWHMBRPFZWQR-UHFFFAOYSA-N |
SMILES canonique |
CC1CN=C(O1)C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



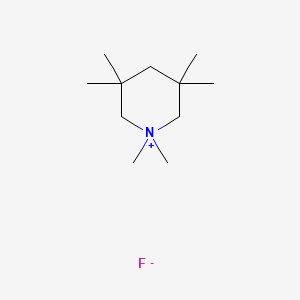
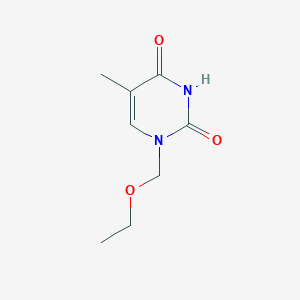
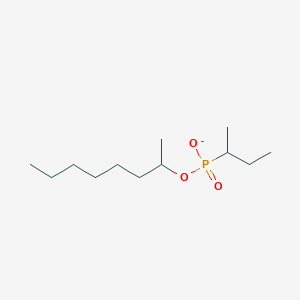
![{[(Hexa-1,5-dien-3-yl)oxy]methyl}benzene](/img/structure/B14269442.png)
![11-Methyl-7-propyldibenzo[b,h][1,6]naphthyridin-4-ol](/img/structure/B14269453.png)

![[2-(Pyridin-2-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B14269455.png)
![N-(3-{[(4-Aminophenyl)methyl]amino}-3-methylbutan-2-ylidene)hydroxylamine](/img/structure/B14269471.png)
![(E)-1-[4-(Nonyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14269473.png)

![1-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethyl]pyrrolidin-2-one](/img/structure/B14269478.png)
![4'-(2-Hydroxyethoxy)[1,1'-biphenyl]-4-ol](/img/structure/B14269479.png)
